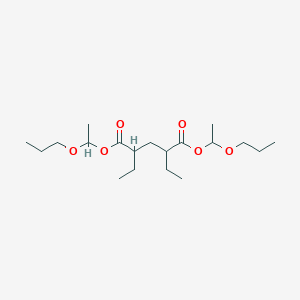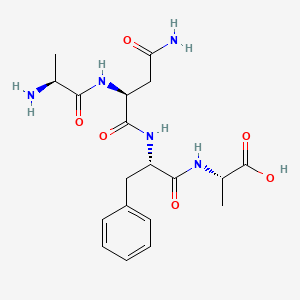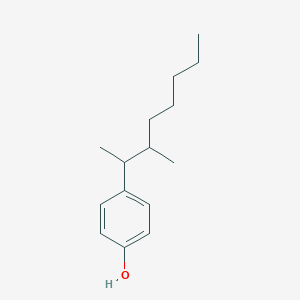
4-(3-Methyloctan-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyloctan-2-YL)phenol is an organic compound with the molecular formula C15H24O. It is a phenolic compound characterized by the presence of a phenol group attached to a 3-methyloctan-2-yl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyloctan-2-YL)phenol typically involves the alkylation of phenol with 3-methyloctan-2-yl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 3-methyloctan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methyloctan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized phenolic derivatives, reduced alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(3-Methyloctan-2-YL)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mécanisme D'action
The mechanism of action of 4-(3-Methyloctan-2-YL)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound may interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methyloctan-2-YL)phenol: A structurally similar compound with a different position of the methyl group on the octyl chain.
4-Isopropylphenol: Another phenolic compound with an isopropyl substituent instead of the 3-methyloctan-2-yl group
Uniqueness
4-(3-Methyloctan-2-YL)phenol is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, distinguishing it from other phenolic compounds .
Propriétés
Numéro CAS |
142731-58-6 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
4-(3-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-12(2)13(3)14-8-10-15(16)11-9-14/h8-13,16H,4-7H2,1-3H3 |
Clé InChI |
ZJPWDIXLEOPAOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)C(C)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


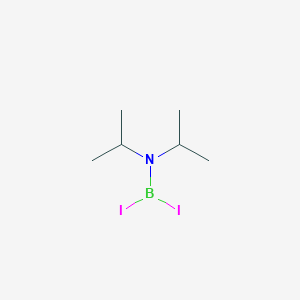
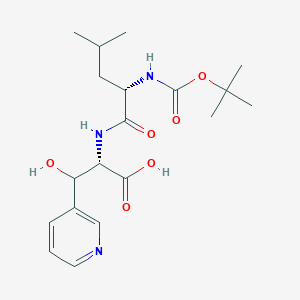
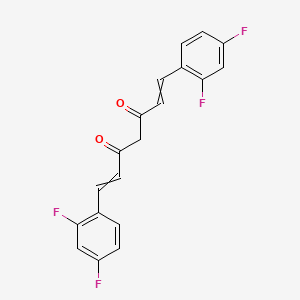
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)
![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![3-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12540821.png)
methanone](/img/structure/B12540824.png)
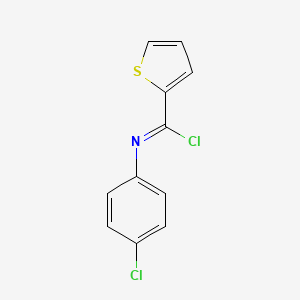
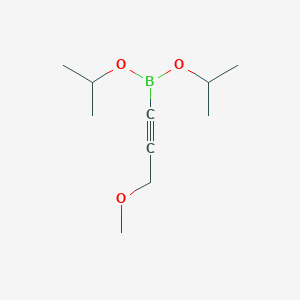
![Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide](/img/structure/B12540832.png)
